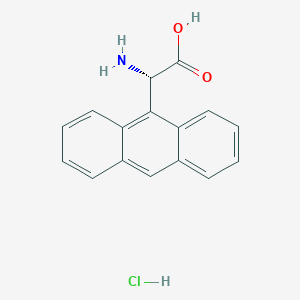
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is functionalized to introduce the amino acid moiety.
Functionalization: Anthracene is first converted to 9-anthraldehyde through oxidation.
Amino Acid Introduction: The aldehyde group is then subjected to reductive amination with glycine or its derivatives to form the desired amino acid structure.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino acid can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthracene derivatives.
科学研究应用
(S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the amino acid component can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of (S)-2-Amino-2-(anthracen-9-yl)acetic acid hydrochloride.
Anthracene-9-carboxylic acid: Another anthracene derivative with different functional groups.
9,10-Diphenylanthracene: A structurally similar compound used in organic electronics.
Uniqueness
This compound is unique due to its combination of an anthracene moiety with an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-anthracen-9-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,17H2,(H,18,19);1H/t15-;/m0./s1 |
InChI 键 |
ICULRALQXRVBLE-RSAXXLAASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


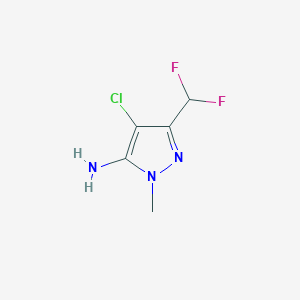
![(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12940321.png)
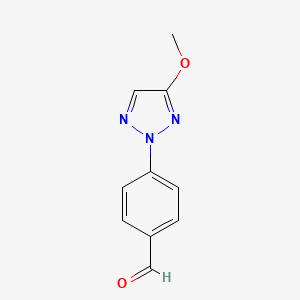
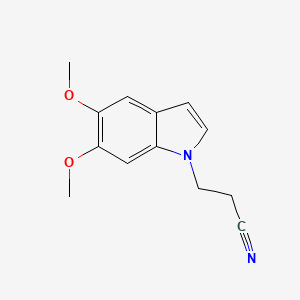
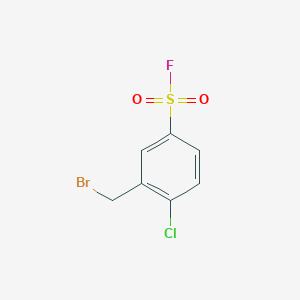
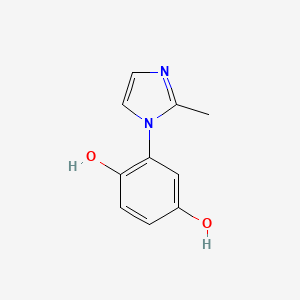
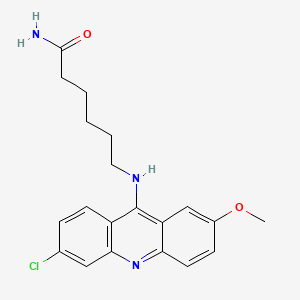
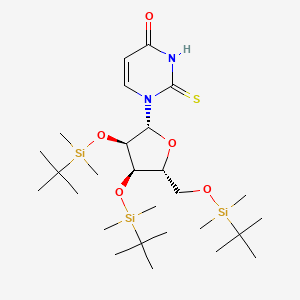
![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)
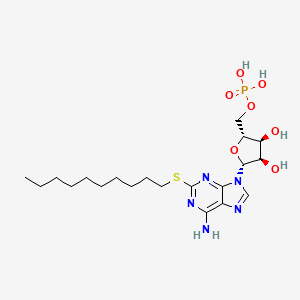
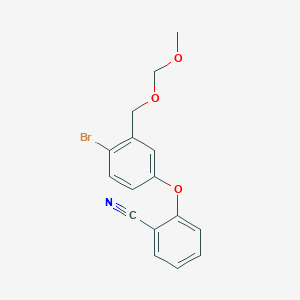
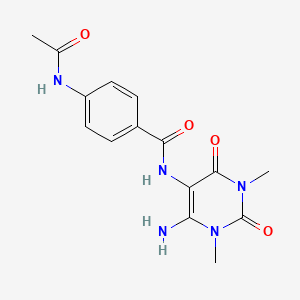
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
